2-(Hydroxymethyl)cyclohexanone

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The importance of 2-(hydroxymethyl)cyclohexanone in academic and industrial research stems largely from its utility as a versatile synthetic intermediate. Its dual functionality allows it to serve as a precursor in the synthesis of a wide array of more complex molecules. lookchem.com In organic synthesis, it is frequently employed as a foundational building block for constructing intricate molecular architectures, including various natural products and their analogues. researchgate.netresearchgate.net

In medicinal chemistry, this compound and its derivatives are recognized as crucial intermediates for the development of biologically active compounds and pharmaceuticals. researchgate.net For instance, the chiral (S)-enantiomer of this compound is a key starting material for synthesizing specific pharmaceutical compounds. researchgate.net The core structure is found in precursors to potent antagonists for the CCR2 receptor, which are investigated for inflammatory diseases. acs.org Furthermore, derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of compounds often explored for antiviral activity. acs.orgacs.org An example of its biological relevance is the role of a related structure, 2-epi-5-epi-valiolone, as a precursor in the biosynthesis of acarbose, an antidiabetic drug.

The compound's utility extends to the synthesis of various other bioactive molecules. It is a building block for palitantin (B231872), a naturally occurring cyclohexanone (B45756) derivative that has shown potential antioxidant and anti-inflammatory properties. ontosight.ai This broad applicability underscores the compound's significance as a valuable scaffold in the design and synthesis of new chemical entities with potential therapeutic applications. cymitquimica.com

Historical Perspectives on Research Trajectories and Key Discoveries

The first documented synthesis of a related bifunctional cyclohexanone building block was reported in 1976. acs.org Early synthetic routes were often multi-step processes. One such sequence involved the addition of a Grignard reagent to cyclohexanone, followed by dehydration, a hydroboration/oxidation reaction, and finally a Collins oxidation to yield the desired product. acs.org

Another significant area of early research involved the synthesis of related α-diazo ketones. Procedures were developed for the diazo group transfer with deformylation, using 2-(hydroxymethylene)cyclohexanone as a starting material in the presence of reagents like p-toluenesulfonyl azide. orgsyn.org These methods provided access to a class of reactive intermediates useful for further synthetic transformations. orgsyn.org

A notable advancement in the synthesis of this compound itself came with the development of asymmetric synthesis methods. Researchers discovered that the amino acid L-threonine could act as an efficient organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone using formalin. researchgate.net This discovery was significant as it provided a more direct and stereocontrolled route to the chiral (S)-2-(hydroxymethyl)cyclohexanone, a valuable building block for pharmaceuticals and natural products. researchgate.net The optimization of this reaction, particularly by reducing the water content, led to significantly improved yields. researchgate.net These key discoveries have shaped the synthetic accessibility and expanded the utility of this compound in modern organic chemistry.

Structural Characteristics Influencing Chemical Reactivity and Biological Interactions

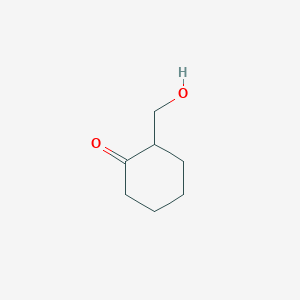

This compound is defined by a six-membered carbon ring containing a ketone functional group, with a hydroxymethyl (-CH₂OH) substituent on the adjacent carbon (the α-position). nih.gov This bifunctional nature is the primary determinant of its chemical behavior. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the same molecule allows for a diverse range of chemical reactions.

The reactivity of the compound includes:

Oxidation : The primary alcohol of the hydroxymethyl group can be oxidized using reagents like potassium permanganate (B83412) to form the corresponding carboxylic acid, 2-(carboxymethyl)cyclohexanone.

Reduction : The ketone group can be reduced with agents such as sodium borohydride (B1222165) to yield a secondary alcohol, forming 2-(hydroxymethyl)cyclohexanol.

Substitution : The hydroxymethyl group can undergo nucleophilic substitution reactions.

The stereochemistry at the C2 position, where the hydroxymethyl group is attached, is a critical structural feature. Because this carbon is a stereocenter, the molecule can exist as two enantiomers, (R)- and (S)-2-(hydroxymethyl)cyclohexanone. The specific stereoisomer used is often crucial for biological activity, which has driven the development of enantioselective synthetic methods. researchgate.net

The conformation of the cyclohexane (B81311) ring and its substituents also influences reactivity. The relative positioning of the carbonyl and hydroxymethyl groups can affect intramolecular interactions and the molecule's ability to bind to enzyme active sites. rsc.orgcdnsciencepub.com The electron-withdrawing nitro group in derivatives like 2-(hydroxymethyl)-2-nitro-cyclohexanone, for example, enhances the electrophilicity of the molecule. cymitquimica.com

Spectroscopic methods are essential for confirming these structural characteristics.

Interactive Table: Spectroscopic Data for this compound Click on the headers to sort the data.

| Technique | Observation | Description | Reference(s) |

| ¹³C NMR | ~208 ppm | Characteristic chemical shift for the carbonyl carbon. | |

| ¹H NMR | 3.5–4.2 ppm | Chemical shift for the hydroxymethyl protons (-CH₂OH), typically split by coupling to the adjacent proton. | |

| IR Spectroscopy | ~3400 cm⁻¹ | Strong, broad absorption indicating the O-H stretch of the alcohol group. | |

| IR Spectroscopy | ~1710 cm⁻¹ | Strong absorption indicating the C=O stretch of the ketone group. | |

| Mass Spectrometry | [M+H]⁺ at m/z 129.1 | The protonated molecular ion peak observed in ESI-MS. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-6-3-1-2-4-7(6)9/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGZQOSGZJNAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-08-8 | |

| Record name | 2-(Hydroxymethyl)cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(HYDROXYMETHYL)CYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(hydroxymethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Hydroxymethyl)cyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZA64V6C8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Preparative Strategies

Direct Synthesis Approaches

Direct methods for the synthesis of 2-(hydroxymethyl)cyclohexanone primarily involve the introduction of a hydroxymethyl group at the α-position of the cyclohexanone (B45756) ring. Two key strategies, hydroxymethylation and a bromination-hydrolysis sequence, have been effectively employed.

Hydroxymethylation of Cyclohexanone

The most straightforward route to this compound is the direct hydroxymethylation of cyclohexanone using formaldehyde (B43269) as the C1 source. This reaction is typically carried out under basic conditions, where an enolate of cyclohexanone is generated and subsequently reacts with formaldehyde. The reaction conditions, such as the base used, solvent, and temperature, can significantly influence the yield of the desired product. Common bases employed include alkali metal hydroxides or carbonates. google.comscribd.com

The reaction generally proceeds by the formation of the cyclohexanone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields the final this compound product. While this method is direct, it can sometimes be complicated by side reactions such as the Cannizzaro reaction of formaldehyde or multiple hydroxymethylations, leading to the formation of di- and tri-substituted products. Careful control of reaction parameters is therefore crucial for achieving a good yield of the mono-hydroxymethylated product. google.comscribd.com

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Caustic Alkali | Aqueous | 50-70 | Not specified | google.com |

| Rehydrated Mg-Al hydrotalcite | - | 75 | Viscosity Increase | scribd.com |

Bromination-Hydrolysis Sequences

An alternative two-step approach to a related α-hydroxy ketone involves the α-bromination of cyclohexanone followed by hydrolysis of the resulting 2-bromocyclohexanone. This method provides a pathway to 2-hydroxycyclohexanone, a constitutional isomer of the target compound. The initial bromination is typically carried out using bromine in an acidic or aqueous medium. google.comgoogle.com The reaction proceeds via the enol or enolate of cyclohexanone, which attacks a bromine molecule. google.comgoogle.com

The subsequent hydrolysis of the α-bromo ketone to the corresponding α-hydroxy ketone is generally performed under basic conditions. The reaction involves the nucleophilic substitution of the bromide by a hydroxide (B78521) ion. While this sequence is well-established for the synthesis of 2-hydroxycyclohexanone, its direct application to produce this compound would require a different starting material or subsequent modifications. A patent describes the bromination of cyclohexanone in an aqueous or aqueous-organic medium at a temperature up to 50°C and a pH between 0 and 4, followed by in-situ hydrolysis with an alkaline compound at a pH above 7.5 to yield 2-hydroxycyclohexanone. google.comgoogle.com

Asymmetric Synthesis and Enantioselective Access

The synthesis of enantiomerically pure this compound is of significant interest due to its potential as a chiral building block in the synthesis of complex molecules. Various strategies have been developed to achieve this, including organocatalytic methods and biocatalytic approaches.

Organocatalytic Asymmetric α-Hydroxymethylation

Organocatalysis has emerged as a powerful tool for the asymmetric α-hydroxymethylation of ketones. This approach utilizes small chiral organic molecules as catalysts to induce enantioselectivity. L-threonine has been identified as an efficient organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone with formalin (an aqueous solution of formaldehyde). researchgate.netresearchgate.net The reaction, when carried out in the presence of L-threonine, provides (S)-2-(hydroxymethyl)cyclohexanone with good yield and high enantiomeric excess (ee). researchgate.net

The efficiency of the L-threonine-catalyzed reaction can be significantly improved by the addition of a dehydrating agent, such as magnesium sulfate, which reduces the amount of water in the reaction mixture. researchgate.net This method has been successfully applied to various substituted cyclohexanones, demonstrating its versatility. researchgate.net The proposed mechanism involves the formation of an enamine intermediate between the cyclohexanone and the catalyst, which then reacts with formaldehyde in a stereocontrolled manner.

| Catalyst | Solvent | Additive | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| L-Threonine | - | None | 33 | 90 | researchgate.net |

| L-Threonine | - | MgSO4 | 63 | 93 | researchgate.net |

Biocatalytic and Chemo-Enzymatic Reductions for Chiral Derivatives

Biocatalytic and chemo-enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules. These approaches utilize enzymes or whole-cell systems to catalyze stereoselective transformations. While specific examples for the direct biocatalytic synthesis of chiral this compound are not extensively documented in the provided search results, the principles of biocatalytic reductions can be applied to suitable precursors. For instance, the asymmetric reduction of a prochiral diketone or a functionalized cyclohexenone derivative could potentially yield an enantiomerically enriched hydroxymethylated cyclohexanone derivative.

Chemo-enzymatic strategies combine chemical synthesis with enzymatic transformations to achieve a target molecule. For example, a halogenated methyl ketone can be converted to an acetoxymethyl ketone, which is then subjected to enzyme-catalyzed ethanolysis to yield the hydroxymethyl ketone. rsc.org This approach provides a mild, heavy-metal-free alternative to direct α-hydroxylation methods. rsc.org The application of such a strategy to a suitable cyclohexanone precursor could provide access to enantiopure this compound. The development of new chemo-enzymatic methods is crucial for the production of a wide range of bioactive compounds. nih.gov

Diastereoselective Control in Derivative Synthesis

The synthesis of derivatives of this compound with multiple stereocenters requires precise control over diastereoselectivity. Various strategies have been developed for the diastereoselective synthesis of highly substituted cyclohexanones. beilstein-journals.orgnih.gov These methods often involve cascade reactions, such as Michael-aldol reactions, where multiple stereocenters are set in a single synthetic operation. nih.gov

For instance, a cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org This approach involves the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst. beilstein-journals.org While this specific example does not directly yield this compound, the principles of controlling the stereochemical outcome of the reaction through the judicious choice of reactants, catalysts, and reaction conditions are broadly applicable. The synthesis of diastereomerically pure 2-(α-hydroxybenzyl)cyclohexanols, which are derivatives of this compound, has also been achieved, and their configurations have been unequivocally determined by spectroscopic methods. rsc.org These studies provide valuable insights into the factors that govern the diastereoselectivity in the synthesis of substituted cyclohexanone derivatives.

Industrial Scalability and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of robust, safe, and economically viable processes. Key considerations include maximizing throughput, ensuring consistent product quality, and minimizing waste generation. Modern process optimization strategies, particularly the adoption of continuous manufacturing technologies, are pivotal in achieving these goals.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of many fine chemicals, including α-hydroxymethyl ketones. The inherent advantages of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, make them particularly suitable for the industrial-scale synthesis of this compound.

The α-hydroxymethylation of ketones can be effectively carried out in continuous flow systems. For instance, a solid-compatible continuous flow reactor has been successfully employed for the α-hydroxymethylation of methyl vinyl ketone using a paraformaldehyde slurry. This approach allows for the in situ depolymerization of paraformaldehyde, a safer and easier-to-handle source of formaldehyde, directly feeding the gaseous formaldehyde into the reaction stream. Such a setup can be adapted for the synthesis of this compound.

A potential continuous flow setup for the industrial production of this compound could involve pumping a solution of cyclohexanone and a suitable base catalyst through a heated reactor coil, into which a formaldehyde source (such as a paraformaldehyde slurry or a solution of formalin) is continuously introduced at a controlled rate. The reaction mixture would then flow through the reactor, allowing for the controlled conversion to the desired product. The product stream could then be directed to an in-line purification module.

The choice of reactor is critical for process efficiency. Packed-bed reactors containing an immobilized catalyst offer the advantage of easy catalyst separation and reuse, which is crucial for cost-effective industrial production. Microreactors, with their extremely high surface-area-to-volume ratios, provide exceptional control over reaction conditions and are ideal for highly exothermic reactions, although their throughput may be limited for very large-scale production.

To maximize the yield and selectivity of this compound in a continuous flow process, several key reaction parameters must be carefully optimized. These parameters are often interdependent, and a design of experiments (DoE) approach is typically employed to systematically explore the reaction space and identify the optimal operating conditions.

Key Optimization Parameters:

Temperature: The reaction temperature significantly influences the rate of both the desired hydroxymethylation reaction and potential side reactions, such as the formation of di-hydroxymethylated products or self-condensation of cyclohexanone. Precise temperature control, a key feature of flow reactors, is essential for maximizing selectivity.

Residence Time: The time the reactants spend in the reactor determines the extent of conversion. A shorter residence time may lead to incomplete reaction, while an excessively long residence time could promote the formation of byproducts. The optimal residence time is a balance between achieving high conversion and maintaining high selectivity.

Stoichiometry: The molar ratio of cyclohexanone to the formaldehyde source is a critical parameter. An excess of the formaldehyde source can drive the reaction towards completion but may also increase the formation of polysubstituted products.

Catalyst Loading and Type: The choice of catalyst and its concentration are pivotal. For the base-catalyzed hydroxymethylation of cyclohexanone, common catalysts include alkali metal hydroxides or carbonates. In a continuous flow setup, immobilized catalysts, such as basic resins, are highly advantageous as they simplify product purification and allow for continuous operation over extended periods.

Solvent: The solvent can influence the solubility of reactants and catalysts, as well as the reaction kinetics. The selection of an appropriate solvent is crucial for maintaining a homogeneous reaction mixture and preventing blockages in the flow reactor.

The following tables provide illustrative data on how varying these parameters can impact the yield of α-hydroxymethylation reactions, based on studies of analogous systems.

Table 1: Illustrative Effect of Temperature and Residence Time on the Yield of an α-Hydroxymethylation Reaction in Continuous Flow

| Temperature (°C) | Residence Time (min) | Product Yield (%) |

| 80 | 5 | 65 |

| 80 | 10 | 78 |

| 100 | 5 | 85 |

| 100 | 8 | 92 |

| 120 | 5 | 88 (with increased byproducts) |

This data is illustrative and based on trends observed in the continuous flow hydroxymethylation of related ketones.

Table 2: Illustrative Effect of Reactant Stoichiometry and Catalyst Loading on Product Yield

| Cyclohexanone:Formaldehyde Ratio | Catalyst Loading (mol%) | Product Yield (%) |

| 1:1 | 5 | 75 |

| 1:1.2 | 5 | 85 |

| 1:1.5 | 5 | 88 |

| 1:1.2 | 10 | 91 |

| 1:1.2 | 2 | 68 |

This data is illustrative and based on general principles of reaction optimization for similar chemical transformations.

By systematically optimizing these parameters, it is possible to develop a highly efficient and scalable continuous flow process for the production of this compound with high yield and purity, meeting the demands of industrial applications.

Chemical Reactivity and Transformation Pathways

Oxidation Reactions

The presence of two oxidizable functional groups in 2-(hydroxymethyl)cyclohexanone—the primary hydroxymethyl group and the cyclohexanone (B45756) ring—presents opportunities for selective oxidation, leading to different product classes depending on the reagents and reaction conditions employed.

Regioselective Oxidation of the Cyclohexanone Ring

The cyclohexanone ring can undergo oxidative cleavage through reactions like the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. adichemistry.comox.ac.uk

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. adichemistry.comstackexchange.comdoubtnut.com

In the case of this compound, the two carbons adjacent to the carbonyl are C2 (a secondary carbon bearing a hydroxymethyl group) and C6 (an unsubstituted secondary carbon). The hydroxymethyl group is an electron-withdrawing group, which generally decreases the migratory aptitude of the carbon it is attached to. Therefore, the migration of the unsubstituted C6 carbon is generally favored, leading to the formation of 7-(hydroxymethyl)oxepan-2-one.

However, the reaction conditions and the specific peroxy acid used can sometimes influence the regiochemical outcome. It is important to consider that while general trends in migratory aptitude are useful, the specific substitution pattern and steric factors of the substrate can play a significant role. ox.ac.ukpitt.edu

Reduction Reactions

The ketone functionality in this compound is susceptible to reduction, leading to the formation of 1-(hydroxymethyl)cyclohexan-1-ol. The stereochemical outcome of this reduction is a key consideration, as it can lead to the formation of cis and trans diastereomers.

Stereoselective Reduction of the Ketone Functionality

The reduction of the ketone in this compound can be achieved using various hydride-reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction is influenced by several factors, including the steric bulk of the reducing agent and the potential for chelation control.

Generally, the reduction of 2-substituted cyclohexanones with small reducing agents like NaBH₄ favors the formation of the thermodynamically more stable equatorial alcohol, which corresponds to the trans isomer in this case. This is due to the preferential equatorial attack of the hydride to avoid steric hindrance from the axial hydrogens. libretexts.org

Conversely, the use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often leads to the formation of the axial alcohol (the cis isomer) through preferential equatorial attack, which is sterically less hindered for the large reagent. libretexts.org

Furthermore, the presence of the hydroxyl group in the hydroxymethyl moiety allows for the possibility of chelation-controlled reduction. In the presence of a Lewis acid or a suitable metal-containing reducing agent, the hydroxyl and carbonyl oxygens can coordinate to the metal center, leading to a rigid cyclic intermediate. The hydride is then delivered to the less hindered face of the carbonyl, often resulting in high diastereoselectivity.

| Reducing Agent | Major Product | Stereochemical Rationale |

| Sodium Borohydride (NaBH₄) | trans-1,2-cyclohexanedimethanol | Equatorial attack, thermodynamic control. |

| L-Selectride® | cis-1,2-cyclohexanedimethanol | Axial attack, steric approach control. |

| Zinc Borohydride (Zn(BH₄)₂) | cis-1,2-cyclohexanedimethanol | Chelation control. |

Catalytic Hydrogenation Processes

Catalytic hydrogenation provides a method for the complete reduction of the ketone in this compound to a hydroxyl group, yielding 1,2-cyclohexanedimethanol. This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. researchgate.netosti.govprinceton.edu

The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, can influence the efficiency and stereoselectivity of the hydrogenation. For instance, hydrogenation over a platinum catalyst often proceeds via syn-addition of hydrogen to the less hindered face of the carbonyl group when adsorbed on the catalyst surface. princeton.eduosti.gov

The stereochemical outcome can be influenced by the reaction conditions. For example, hydrogenation under acidic conditions might favor the formation of the thermodynamically more stable product, while neutral or basic conditions might favor the kinetically controlled product.

Substitution Reactions Involving the Hydroxymethyl Moiety

The hydroxyl group of the hydroxymethyl moiety in this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.

The first step in this process is the reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This reaction converts the primary alcohol into a tosylate or mesylate, respectively, which are excellent leaving groups.

Once the tosylate or mesylate is formed, it can be displaced by a variety of nucleophiles in an Sₙ2 reaction. This allows for the synthesis of a range of 2-substituted cyclohexanone derivatives.

| Nucleophile | Product |

| Halide (e.g., Cl⁻, Br⁻, I⁻) | 2-(Halomethyl)cyclohexanone |

| Cyanide (CN⁻) | (2-Oxocyclohexyl)acetonitrile |

| Azide (N₃⁻) | 2-(Azidomethyl)cyclohexanone |

| Alkoxide (RO⁻) | 2-(Alkoxymethyl)cyclohexanone |

| Thiolate (RS⁻) | 2-((Alkylthio)methyl)cyclohexanone |

These substitution reactions provide a versatile method for elaborating the structure of this compound and synthesizing a wide array of functionalized cyclohexanone derivatives.

Cyclization and Rearrangement Reactions

The structure of this compound is conducive to intramolecular reactions, leading to the formation of new ring systems and structural isomers. These transformations are often triggered by acidic or basic conditions, promoting either the interaction of the hydroxyl group with the carbonyl carbon or reactions involving the enolizable alpha-positions.

While direct solvolysis of this compound is not extensively documented, its structure suggests a plausible pathway toward the formation of cyclic ortho-esters under specific acidic conditions. The reaction would likely proceed through an initial intramolecular acid-catalyzed cyclization to form a bicyclic hemiketal. This intermediate is a key step in the formation of acetals from ketones and alcohols.

In the presence of an alcohol (R'OH) as the solvent and an acid catalyst, the hydroxyl group of the hemiketal can be protonated, turning it into a good leaving group (water). The subsequent elimination of water would generate a resonance-stabilized oxocarbenium ion. Trapping of this electrophilic intermediate by a molecule of the alcohol solvent would lead to a protonated ortho-ester, which upon deprotonation, yields the final bicyclic ortho-ester product. The entire process is a series of equilibrium steps, and driving the reaction to completion would necessitate the removal of water as it is formed.

Plausible Reaction Pathway to Ortho-Ester Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | Activated carbonyl |

| 2 | Intramolecular nucleophilic attack by the hydroxyl group | Bicyclic hemiketal |

| 3 | Protonation of the hemiketal hydroxyl group | Protonated hemiketal |

| 4 | Elimination of water | Oxocarbenium ion |

| 5 | Nucleophilic attack by solvent alcohol (R'OH) | Protonated ortho-ester |

This pathway is analogous to the well-established mechanism of acetal (B89532) formation from ketones and alcohols.

The presence of both a ketone and an alcohol functionality allows for various intramolecular cyclization reactions. Under acidic conditions, dehydration can occur, leading to the formation of a bicyclic ether. More complex transformations like annulation reactions are also conceivable, typically requiring the conversion of the hydroxymethyl group into a different functionality or its temporary protection.

Annulation, the formation of a new ring onto an existing one, is exemplified by the Robinson annulation. wikipedia.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgstudy.com For this compound to participate in a Robinson annulation, for instance with methyl vinyl ketone, the hydroxyl group would likely need to be protected. This is because the strong base used in the reaction would deprotonate the hydroxyl group, which could interfere with the desired enolate formation at the alpha-carbon.

Once the hydroxyl group is protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether), the resulting ketone can be deprotonated to form an enolate, which then acts as the nucleophile in a Michael addition to an α,β-unsaturated ketone. The resulting 1,5-diketone intermediate can then undergo an intramolecular aldol condensation to form a new six-membered ring, yielding a bicyclic product. libretexts.org Subsequent dehydration would lead to a conjugated enone.

Another potential intramolecular pathway is the reductive aldol-type cyclization, which can be catalyzed by transition metals like rhodium to produce β-hydroxylactones with high diastereoselectivity. beilstein-journals.org

Condensation and Addition Reactions

The carbonyl group of this compound is susceptible to a wide range of condensation and addition reactions, which are fundamental in carbon-carbon bond formation.

The most common condensation reaction for ketones is the aldol condensation. This compound can undergo a self-aldol condensation under basic or acidic conditions. pearson.com In a base-catalyzed mechanism, a hydroxide (B78521) ion abstracts an alpha-proton to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. pearson.com The resulting β-hydroxy ketone adduct can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated ketone. libretexts.org The presence of the hydroxymethyl group can influence the regioselectivity of enolate formation.

Key Steps in Self-Aldol Condensation

| Step | Catalyst | Description |

|---|---|---|

| 1 | Base (e.g., NaOH) | Deprotonation at the α-carbon to form an enolate. |

| 2 | - | Nucleophilic attack of the enolate on another ketone molecule. |

| 3 | Proton source (e.g., H₂O) | Protonation of the resulting alkoxide to form a β-hydroxy ketone. |

Nucleophilic addition to the carbonyl group is a characteristic reaction of ketones. Reagents such as Grignard reagents and Wittig reagents are commonly employed for this purpose.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon of ketones to form tertiary alcohols upon acidic workup. study.com However, the acidic proton of the hydroxyl group in this compound would react with the Grignard reagent in an acid-base reaction, consuming the reagent and preventing the desired addition to the carbonyl. Therefore, it is necessary to first protect the hydroxyl group, for example, as a silyl ether (e.g., TBDMS ether) or an acetal. masterorganicchemistry.com After protection, the Grignard reagent can add to the ketone, and a subsequent deprotection step will reveal the diol product.

Wittig Reaction: The Wittig reaction converts ketones into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.org Similar to the Grignard reaction, the ylide is also a strong base and would be quenched by the acidic hydroxyl proton. Protection of the hydroxyl group is therefore a prerequisite for a successful Wittig reaction. libretexts.org Once protected, the ketone can react with the ylide to form an oxaphosphetane intermediate, which then collapses to the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com

Summary of Addition Reactions with Protection

| Reaction | Reagent | Protecting Group (PG) Required? | Initial Product (after workup) | Final Product (after deprotection) |

|---|---|---|---|---|

| Grignard | R-MgX | Yes | Protected 1-alkyl-2-(hydroxymethyl)cyclohexanol | 1-Alkyl-cyclohexane-1,2-diyl)dimethanol |

Derivatization and Analogue Synthesis

Synthesis of Chiral Building Blocks and Intermediates

The strategic importance of 2-(hydroxymethyl)cyclohexanone is particularly evident in its role as a precursor for chiral building blocks, which are fundamental in the asymmetric synthesis of pharmaceuticals and natural products. The chiral (S)-enantiomer of this compound is a key starting material for various specific pharmaceutical compounds.

An efficient method to produce this chiral intermediate is through the asymmetric α-hydroxymethylation of cyclohexanone (B45756). Research has shown that amino acids, such as L-threonine, can act as effective organocatalysts for this transformation using formalin, providing a direct and stereocontrolled route to (S)-2-(hydroxymethyl)cyclohexanone.

Once obtained, this chiral keto-alcohol can be subjected to further stereoselective transformations. A key reaction is the asymmetric reduction of the ketone group. This process, often achieved using biocatalysts like baker's yeast or chemical reagents such as those derived from oxazaborolidine catalysts, can produce chiral 2-(hydroxymethyl)cyclohexanols. These resulting chiral diols are highly valuable intermediates, serving as versatile building blocks for the synthesis of complex chiral molecules, including ligands for asymmetric catalysis and various natural products.

Table 1: Methods for Chiral Synthesis

| Method | Description | Key Reagent/Catalyst | Product |

|---|---|---|---|

| Asymmetric α-hydroxymethylation | Direct, stereocontrolled addition of a hydroxymethyl group to cyclohexanone. | L-threonine (organocatalyst) | (S)-2-(hydroxymethyl)cyclohexanone |

Construction of Biologically Active Cyclohexanone Derivatives

The cyclohexanone scaffold is present in numerous biologically active molecules. This compound provides a convenient entry point for the synthesis and derivatization of such compounds.

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This reaction typically uses an enolizable ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine to produce a β-amino carbonyl compound known as a Mannich base.

Cyclohexanone is a classic substrate for the Mannich reaction. A prominent example is the reaction of cyclohexanone with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride, which yields 2-((Dimethylamino)methyl)cyclohexanone hydrochloride. This specific Mannich base is a crucial intermediate in the synthesis of the analgesic drug Tramadol. The reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of cyclohexanone. While this example starts with the parent cyclohexanone, the same principle applies to its derivatives, allowing for the introduction of aminomethyl groups that can increase solubility and bioavailability of the final compound.

Table 2: Representative Mannich Reaction

| Ketone | Amine | Aldehyde | Product |

|---|

Carbocyclic nucleoside analogues are a class of compounds where the furanose or pyranose ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane (B165970) or cyclohexane (B81311). These analogues are often explored for their potential antiviral activity. Derivatives of this compound have been identified as integral intermediates in the synthesis of such carbocyclic nucleoside analogues. The cyclohexanone framework provides the necessary carbocyclic core onto which nucleobases and other functional groups can be appended to mimic the structure of natural nucleosides.

This compound serves as a foundational building block for the synthesis of certain natural products. One such example is palitantin (B231872), a naturally occurring compound that has demonstrated potential antioxidant and anti-inflammatory properties. The synthesis of palitantin and its analogues utilizes the core structure provided by this compound, further elaborating it with additional functional groups and stereocenters to construct the final complex natural product.

Preparation of Complex Polycyclic and Spirocyclic Architectures

The reactivity of this compound and its precursors allows for their use in constructing more complex molecular frameworks, including fused ring systems.

The cyclohexanone ring is a key component in the synthesis of complex tricyclic ketones that serve as intermediates for highly potent therapeutic agents. An improved five-step synthesis has been developed to produce the hydroxymethyl tricyclic ketone, (±)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl-3,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(1H)-one, starting from cyclohexanone.

This tricyclic ketone is a pivotal intermediate for the synthesis of TBE-31, a potent anti-inflammatory and cytoprotective agent. The synthesis highlights the utility of building upon the simple cyclohexanone core to achieve significant molecular complexity.

Table 3: Key Intermediates in Tricyclic Ketone Synthesis

| Starting Material | Key Intermediate | Final Product (Intermediate) |

|---|

Ring Expansion to Cycloheptenones

The synthesis of seven-membered rings, or cycloheptenones, from cyclohexanone derivatives is a significant transformation in organic chemistry, providing access to a structural motif present in various natural products and pharmacologically active compounds. The conversion of this compound to cycloheptenones involves a one-carbon ring expansion, a process that can be achieved through several synthetic methodologies. These reactions are often governed by the nature of the reagents and the substitution pattern of the cyclohexanone ring, which dictates the regioselectivity of the rearrangement.

Key strategies for the ring expansion of this compound and its derivatives typically involve the formation of a reactive intermediate that facilitates the migration of one of the ring carbons. Two of the most prominent methods for this transformation are the Tiffeneau-Demjanov rearrangement and reactions involving diazomethane (B1218177) or its surrogates.

The Tiffeneau-Demjanov rearrangement is a powerful method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgwikipedia.org For this compound, this process is not direct and requires initial modification of the ketone functionality. The typical sequence commences with the conversion of the cyclohexanone to a cyanohydrin. This intermediate is then reduced to a β-amino alcohol, 1-(aminomethyl)-2-(hydroxymethyl)cyclohexanol. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium salt, which decomposes to form a carbocation. Subsequent rearrangement of the carbocation leads to the expanded cycloheptenone ring. libretexts.org

The regioselectivity of the Tiffeneau-Demjanov rearrangement is a critical consideration for unsymmetrically substituted cyclohexanones. The migratory aptitude of the adjacent carbon atoms influences the product distribution. In the case of derivatives of this compound, the substituent at the 2-position can direct the migration. For instance, with a simple alkyl group at the 2-position, the more substituted carbon atom generally exhibits a higher propensity for migration. libretexts.org However, the presence of an electron-withdrawing group can favor the migration of the less substituted carbon. nih.gov

Another well-established method for the ring expansion of cyclic ketones is the reaction with diazomethane. study.comwikiwand.com This reaction proceeds through the nucleophilic attack of diazomethane on the carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate. study.comchegg.com This is followed by the elimination of nitrogen gas and a 1,2-alkyl shift, resulting in the formation of the seven-membered ring. study.com

The presence of the hydroxymethyl group at the 2-position of the cyclohexanone ring introduces complexity to the diazomethane reaction. The acidic proton of the hydroxyl group can react with diazomethane, potentially leading to the formation of a methoxy (B1213986) ether as a side product. To circumvent this, the hydroxyl group is often protected prior to the ring expansion reaction.

The regiochemical outcome of the diazomethane-mediated ring expansion of 2-substituted cyclohexanones is also a key factor. The substituent at the alpha-carbon can influence which of the adjacent ring carbons migrates. The migratory preference is often a complex interplay of steric and electronic factors.

Below are tables summarizing the general conditions and expected outcomes for these ring expansion reactions based on studies of similarly substituted cyclohexanones.

Table 1: Tiffeneau-Demjanov Rearrangement of 2-Substituted Cyclohexanone Derivatives

| Entry | Starting Material (Derivative of this compound) | Reagents and Conditions | Major Product | Notes |

| 1 | 1-(Aminomethyl)-2-methylcyclohexanol | 1. NaNO₂, HCl, H₂O, 0 °C | 3-Methylcycloheptanone | Preferential migration of the more substituted carbon. |

| 2 | 1-(Aminomethyl)-2-(phenyl)cyclohexanol | 1. NaNO₂, HCl, H₂O, 0 °C | 2-Phenylcycloheptanone | Phenyl group enhances the migratory aptitude of the adjacent carbon. |

| 3 | 1-(Aminomethyl)-2-(methoxy)cyclohexanol | 1. NaNO₂, HCl, H₂O, 0 °C | Cycloheptanone | Methoxy group can influence the electronic properties, potentially favoring migration of the unsubstituted carbon. |

Table 2: Diazomethane Ring Expansion of 2-Substituted Cyclohexanones

| Entry | Starting Material | Reagents and Conditions | Major Product(s) | Notes |

| 1 | 2-Methylcyclohexanone | 1. CH₂N₂, Et₂O, 0 °C | 2-Methylcycloheptanone and 3-Methylcycloheptanone | Mixture of products due to competitive migration of the two adjacent carbons. |

| 2 | 2-(tert-Butyl)cyclohexanone | 1. CH₂N₂, Et₂O, 0 °C | 3-(tert-Butyl)cycloheptanone | Steric bulk of the tert-butyl group favors migration of the less hindered carbon. |

| 3 | 2-(Phenyl)cyclohexanone | 1. CH₂N₂, Et₂O, 0 °C | 2-Phenylcycloheptanone | Electronic effects of the phenyl group promote migration of the substituted carbon. |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

Elucidating the mechanisms of reactions involving 2-(Hydroxymethyl)cyclohexanone is key to controlling chemical transformations and designing synthetic routes. This involves a combination of kinetic studies to understand reaction rates and thermodynamic analysis to determine product stability.

The transformations of carbonyl compounds are often governed by a competition between kinetic and thermodynamic control. Under kinetic control, the product that is formed fastest is the major product, whereas under thermodynamic control, the most stable product predominates. This principle can be illustrated by analogy with the well-studied competitive reaction between cyclohexanone (B45756) and 2-furaldehyde with semicarbazide. odinity.com

Under mild conditions (e.g., lower temperature, shorter reaction time), the reaction favors the kinetic product, which is the one with the lower activation energy barrier. For instance, in the competitive semicarbazone formation, cyclohexanone reacts faster to form cyclohexanone semicarbazone, marking it as the kinetic product. odinity.com Conversely, under more vigorous conditions (e.g., higher temperature, longer reaction time), the system can reach equilibrium. Here, the more stable compound, 2-furaldehyde semicarbazone, which benefits from extended conjugation, becomes the major thermodynamic product. odinity.com

This concept is directly applicable to reactions of this compound. For example, in a reaction where multiple products can be formed, a careful selection of reaction conditions is crucial to isolate the desired isomer. Low-temperature conditions would likely favor the kinetically preferred product, while higher temperatures would allow the reaction to equilibrate and yield the most thermodynamically stable product.

| Reactant | Product | Reaction Conditions | Product Type | Observed Yield |

|---|---|---|---|---|

| Cyclohexanone | Cyclohexanone Semicarbazone | Room Temperature, 5 min | Kinetic | Higher |

| 2-Furaldehyde | 2-Furaldehyde Semicarbazone | Room Temperature, 5 min | Thermodynamic | Lower |

| Cyclohexanone | Cyclohexanone Semicarbazone | 80°C, 10 min | Kinetic | Lower |

| 2-Furaldehyde | 2-Furaldehyde Semicarbazone | 80°C, 10 min | Thermodynamic | Higher |

The stereochemical outcome of reactions involving this compound is largely dictated by the conformational preferences of the cyclohexane (B81311) ring and the steric and electronic influence of the hydroxymethyl substituent. The cyclohexane ring predominantly exists in a chair conformation to minimize torsional and steric strain. In this compound, the bulky hydroxymethyl group will preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions.

When a nucleophile attacks the carbonyl carbon, it can approach from two faces: the axial face or the equatorial face.

Axial Attack: This trajectory is often favored for small nucleophiles as it avoids steric hindrance from the adjacent equatorial hydrogens. This leads to the formation of an equatorial alcohol.

Equatorial Attack: This is generally disfavored due to steric clash with the axial hydrogens at the C3 and C5 positions. However, for bulky nucleophiles, this pathway may become competitive. This leads to the formation of an axial alcohol.

The presence of the 2-(hydroxymethyl) group introduces an additional layer of complexity. If this group is in the equatorial position, it can exert steric hindrance to an incoming nucleophile, potentially influencing the facial selectivity of the attack on the carbonyl. Furthermore, the hydroxyl group itself can act as a directing group, coordinating with the reagent and delivering it to a specific face of the carbonyl, thereby enhancing the stereoselectivity of the reaction.

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to complement experimental studies by providing a molecular-level understanding of the structure, energetics, and reactivity of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. diva-portal.orgarxiv.org DFT calculations can accurately predict various molecular properties, such as optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).

While specific DFT studies on this compound are not widely available, the methodology can be understood from studies on analogous compounds like 2-(2-hydroxy-benzylidene)-cyclohexanone. lew.roresearchgate.net For this compound, a DFT study would typically involve:

Geometry Optimization: Calculating the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating the infrared (IR) spectrum to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to aid in experimental characterization.

Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prime sites for reactive interactions. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| Bond Length C=O (Å) | 1.24 | Represents the carbonyl bond distance. |

| Bond Angle C-C-C (ring) (°) | ~111-113 | Indicates the geometry of the cyclohexane ring. |

| HOMO Energy (eV) | -6.35 | Indicates the energy of the highest energy electrons available to react. |

| LUMO Energy (eV) | -1.89 | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.46 | Relates to the chemical reactivity and stability of the molecule. |

A Potential Energy Surface (PES) is a multidimensional "map" that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.orglibretexts.org By mapping the PES, chemists can visualize the entire course of a chemical reaction. Key features of a PES include: wayne.edu

Minima: These are valleys on the surface, representing stable structures like reactants, intermediates, and products.

Saddle Points: These are the highest energy points on the lowest energy path between two minima and correspond to the transition state of a reaction step. libretexts.org

Computational methods can be used to calculate the Minimum Energy Path (MEP), which is the most likely route a reaction will follow from reactants to products. sciepub.com This path allows for the identification of transition states and the calculation of activation energy barriers (the energy difference between the reactant and the transition state). For a reaction involving this compound, such as its oxidation to the corresponding aldehyde, PES mapping could reveal the precise geometry of the transition state and the energy required to overcome the reaction barrier, providing critical information for predicting reaction rates and feasibility. wayne.edu

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three dimensions. researchgate.net For this compound, a key application is conformational analysis. The cyclohexane ring is not planar and exists in various conformations, with the chair form being the most stable.

The hydroxymethyl group at the C2 position can exist in either an axial or an equatorial position.

Equatorial Conformer: The hydroxymethyl group points away from the ring. This is generally the more stable conformation as it minimizes steric clashes, specifically 1,3-diaxial interactions. sapub.org

Axial Conformer: The hydroxymethyl group points vertically, parallel to the principal axis of the ring. This conformation is typically higher in energy due to steric repulsion with the axial hydrogens on C4 and C6.

| Conformation | Hydroxymethyl Group Position | Key Interactions | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| Chair 1 | Equatorial | Minimal steric strain | 0.0 (Reference) | >95% |

| Chair 2 | Axial | 1,3-diaxial interactions | ~1.8 - 2.5 | <5% |

| Twist-Boat | N/A | Torsional and steric strain | ~5.5 | <0.1% |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and purification of 2-(Hydroxymethyl)cyclohexanone from reaction mixtures and for the analysis of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC, often employing a C18 column with a mobile phase gradient of acetonitrile and water, is effective for separating the compound from byproducts and unreacted starting materials . The purity of the sample can be quantified by analyzing the peak area of the analyte in the resulting chromatogram. For preparative purposes, this method can be scaled up to isolate high-purity samples (≥98%) for further research .

Due to the presence of a chiral center at the carbon atom bearing the hydroxymethyl group, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial, as they may exhibit different biological activities. Chiral HPLC is the most powerful and versatile technique for resolving enantiomers phenomenex.com. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation phenomenex.comnih.gov. Common CSPs used for separating chiral compounds include those based on polysaccharides, proteins, and cyclodextrins nih.govcsfarmacie.cz. The selection of the appropriate chiral column and mobile phase is often an empirical process, guided by the structure of the analyte phenomenex.com.

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient | Purity Assessment, Preparative Purification |

| Chiral HPLC | Polysaccharide-based, Cyclodextrin-based, etc. | Typically Normal Phase (e.g., Hexane/Isopropanol) | Enantiomeric Separation (Chiral Analysis) |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for the analysis of volatile organic compounds. In the context of this compound, GC is particularly useful for monitoring the progress of its synthesis, for example, in the hydrogenation of precursor compounds researchgate.net. It allows for the quantification of the starting materials, the desired product, and any volatile byproducts.

Headspace GC is an alternative technique where only the volatile analytes from a sealed vial are injected into the chromatographic system, which can be advantageous for analyzing reaction mixtures without contaminating the GC system researchgate.net. The choice of the GC column is critical for achieving good resolution of the components in a mixture. Both polar and non-polar columns can be used depending on the specific application mdpi.com.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon and hydrogen framework of this compound.

In the ¹³C NMR spectrum, the carbonyl carbon of the cyclohexanone (B45756) ring gives a characteristic signal at approximately 208 ppm . The carbon of the hydroxymethyl group (-CH₂OH) and the carbon to which it is attached also show distinct chemical shifts.

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The protons of the hydroxymethyl group typically appear in the range of 3.5–4.2 ppm . The integration of the signals in the ¹H NMR spectrum corresponds to the number of protons of each type, and the splitting patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons, which is crucial for structural assignment. For instance, the protons on the carbon adjacent to the carbonyl group in cyclohexanone are typically observed around 1.8 ppm youtube.com.

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| ¹³C | Carbonyl (C=O) | ~208 |

| ¹H | Hydroxymethyl (-CH₂OH) | 3.5 - 4.2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by two key absorption bands. A strong, broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group . The presence of a strong, sharp absorption peak at approximately 1710 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone group in the cyclohexanone ring qiboch.com. The absence of a sharp peak in the range of 1685-1666 cm⁻¹ indicates that the carbonyl group is not conjugated bartleby.com.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3400 | Strong, Broad |

| Carbonyl (C=O) | Stretching | ~1710 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₇H₁₂O₂, the expected molecular weight is approximately 128.17 g/mol .

In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺, which for this compound would have a mass-to-charge ratio (m/z) of approximately 129.1 .

Under electron ionization (EI-MS), the molecular ion (M⁺) is formed, which can then undergo fragmentation. Common fragmentation pathways for cyclic ketones and alcohols include α-cleavage and dehydration. A characteristic fragmentation pattern for this compound involves the loss of a water molecule (H₂O), resulting in a fragment ion with an m/z of 111 . The fragmentation of the cyclohexanone ring itself can also lead to characteristic ions miamioh.edu. The analysis of these fragmentation patterns helps to confirm the structure of the molecule.

| Ion | m/z (approximate) | Description |

|---|---|---|

| [M+H]⁺ | 129.1 | Protonated molecular ion (ESI-MS) |

| [M]⁺ | 128 | Molecular ion (EI-MS) |

| [M-H₂O]⁺ | 111 | Fragment from loss of water |

X-ray Crystallography for Solid-State Structural Determination

The cyclohexanone ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For this compound, the hydroxymethyl group at the C2 position would preferentially occupy the equatorial position to minimize steric hindrance.

The presence of the hydroxyl group introduces the possibility of intermolecular hydrogen bonding. In the crystalline state, it is anticipated that molecules of this compound would form hydrogen-bonded networks. The hydroxyl group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, creating chains or more complex three-dimensional structures. This hydrogen bonding plays a crucial role in the packing of the molecules in the crystal lattice.

Based on the analysis of related structures, a hypothetical table of crystallographic data for this compound is presented below.

Interactive Table: Predicted Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 820.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.23 |

| Hydrogen Bond (O-H···O=C) distance (Å) | 2.8 |

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques are invaluable tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. These methods allow for the continuous analysis of a reaction mixture without the need for sampling and quenching, thus offering a more accurate representation of the reaction progress. For a bifunctional molecule like this compound, techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor its various transformations.

A common reaction of this compound is the reduction of its ketone functionality to a hydroxyl group, yielding 2-(Hydroxymethyl)cyclohexanol. This reaction can be monitored in situ using FTIR spectroscopy by observing the disappearance of the strong carbonyl (C=O) stretching vibration and the appearance of a broad O-H stretching band corresponding to the newly formed secondary alcohol.

Interactive Table: In Situ FTIR Monitoring of the Reduction of this compound

| Time (min) | C=O Peak Intensity (arbitrary units) | O-H Peak Intensity (arbitrary units) |

| 0 | 1.00 | 0.10 |

| 5 | 0.75 | 0.35 |

| 10 | 0.50 | 0.60 |

| 15 | 0.25 | 0.85 |

| 20 | 0.05 | 1.00 |

Another important reaction is the aldol (B89426) condensation, where the enolate of this compound reacts with an aldehyde or another ketone. In situ NMR spectroscopy is particularly well-suited for monitoring such reactions, as it can provide detailed structural information about the reactants, intermediates, and products. For instance, the formation of the aldol addition product can be followed by the appearance of new signals in the 1H NMR spectrum corresponding to the newly formed stereocenters and the disappearance of the reactant signals.

Interactive Table: In Situ 1H NMR Monitoring of the Aldol Addition of this compound

| Time (min) | Reactant Signal Integral | Product Signal Integral |

| 0 | 1.00 | 0.00 |

| 10 | 0.82 | 0.18 |

| 20 | 0.65 | 0.35 |

| 30 | 0.48 | 0.52 |

| 40 | 0.30 | 0.70 |

| 50 | 0.15 | 0.85 |

| 60 | 0.05 | 0.95 |

Raman spectroscopy can also be a powerful tool for in situ reaction monitoring, particularly for reactions in aqueous media or for observing changes in non-polar functional groups. The progress of reactions involving this compound can be tracked by monitoring the characteristic Raman bands of the functional groups involved.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The dual reactivity of 2-(Hydroxymethyl)cyclohexanone makes it a valuable building block in the construction of intricate molecular architectures. nih.gov Its hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation, esterification, and etherification, while the ketone group is susceptible to nucleophilic attack, condensation reactions, and reductions. This allows for a stepwise and controlled elaboration of the molecule, leading to a diverse range of products.

In medicinal chemistry, this compound and its derivatives are recognized as crucial intermediates for the development of biologically active compounds and pharmaceuticals. nih.gov The chiral (S)-enantiomer of this compound is a particularly valuable starting material for the synthesis of specific pharmaceutical compounds. nih.gov

One of the notable applications of this compound is in the synthesis of precursors for potent antagonists of the CCR2 receptor. nih.gov The CCR2 receptor is implicated in inflammatory diseases, making its antagonists a subject of significant research interest. Furthermore, derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of compounds often explored for their antiviral activity. nih.gov A related structure, 2-epi-5-epi-valiolone, serves as a precursor in the biosynthesis of acarbose, an antidiabetic drug. nih.gov

The following table summarizes some of the key pharmaceutical applications of this compound as a synthetic intermediate:

| Target Compound Class | Therapeutic Area | Role of this compound |

| CCR2 Receptor Antagonists | Inflammatory Diseases | Core structural component of the antagonist precursor. nih.gov |

| Carbocyclic Nucleoside Analogues | Antiviral | Serves as a key building block for the carbocyclic ring. nih.gov |

| Acarbose (via 2-epi-5-epi-valiolone) | Antidiabetic | A related structure is a biosynthetic precursor. nih.gov |

Development of Specialty Chemicals

The unique structure of this compound also lends itself to the development of various specialty chemicals. Its ability to undergo a range of chemical transformations allows for the synthesis of molecules with tailored properties for specific industrial applications.

The use of this compound for the direct production of plasticizers and lubricants is not well-documented. However, related compounds find application in these areas. For instance, various esters of cyclohexanedicarboxylic acid are used as plasticizers. Given that this compound can be oxidized to a carboxylic acid, it could theoretically serve as a precursor to such plasticizers, although this is not a reported industrial process. Similarly, while certain hydroxy-aromatic condensation products have been developed as lubricant additives, there is no specific mention of this compound being used for this purpose. google.com

The bifunctionality of this compound, with its hydroxyl and carbonyl groups, suggests its potential as a monomer in polymerization reactions. The hydroxyl group can participate in the formation of polyesters and polyurethanes. youtube.comrsc.org For example, it could theoretically react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains, or with diisocyanates to form polyurethanes.

However, the primary research in this area focuses on the use of cyclohexanone (B45756) in the synthesis of cyclohexanone-formaldehyde resins. nih.govlew.ro These resins are produced through the condensation of cyclohexanone and formaldehyde (B43269) and are used in coatings and other applications. While this compound contains the core cyclohexanone structure and a hydroxymethyl group (which could be seen as a pre-reacted formaldehyde unit), its direct use in the synthesis of commercially significant polymers and resins is not extensively reported. There are studies on the synthesis of epoxy resins from derivatives of cyclohexanone, such as (2E, 6E)-bis(4-hydroxybenzylidene) cyclohexanone, but not directly from this compound. techscience.com

Chemo-Protective and Anti-inflammatory Agent Synthesis

A significant application of this compound is in the synthesis of complex molecules with potential therapeutic effects, particularly as chemo-protective and anti-inflammatory agents. An improved synthesis of a hydroxymethyl tricyclic ketone from cyclohexanone has been established as a key process for producing a highly potent anti-inflammatory and cytoprotective agent. chempedia.info This highlights the importance of the this compound moiety in the construction of novel therapeutic candidates.

Furthermore, the compound serves as a building block for palitantin (B231872), a naturally occurring cyclohexanone derivative that has demonstrated potential antioxidant and anti-inflammatory properties. nih.gov The synthesis of such agents often involves multi-step processes where the functional groups of this compound are strategically manipulated to build the final complex molecule. The development of asymmetric synthesis methods to produce the chiral (S)-2-(hydroxymethyl)cyclohexanone has been a notable advancement, providing a more direct route to this valuable building block for pharmaceuticals, including those with anti-inflammatory potential. nih.gov

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Properties and Efficacy

Cyclohexanone (B45756) derivatives have been investigated for their potential to combat microbial growth, demonstrating activity against various bacterial and fungal strains.

Derivatives of 2-(hydroxymethyl)cyclohexanone have shown notable antimicrobial properties. For instance, a series of piperazine (B1678402) derivatives synthesized from cyclohexanone exhibited significant activity against both Gram-positive and Gram-negative bacteria. wisdomlib.org In one study, the antimicrobial efficacy of these compounds was evaluated using the cup-plate method against bacterial strains such as Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Serratia marcescens. wisdomlib.org Several of the synthesized derivatives demonstrated antibacterial activity comparable to standard antibiotics like Ampicillin, Chloramphenicol, and Norfloxacin. wisdomlib.org

Another study on 2-aryliden-6-furfuryliden cyclohexanones and their hexahydroindazole derivatives reported low to moderate activity against Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. nih.gov However, one specific derivative, 2,3-diphenyl-7-(5-nitrofurfuryliden)-3,3a,4,5,6,7-hexahydroindazole, displayed high antistaphylococcal activity, suggesting that specific substitutions on the cyclohexanone ring are crucial for potent antibacterial effects. nih.gov

An oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from an endophytic fungus, was found to inhibit the growth of most tested phytopathogenic bacteria. nih.gov This highlights the potential of naturally occurring cyclohexanone structures in the development of new antimicrobial agents.

The following table summarizes the antimicrobial activity of selected cyclohexanone derivatives against various bacterial strains.

| Derivative Class | Bacterial Strain(s) | Activity Level | Reference |

| Piperazine derivatives of cyclohexanone | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens | Moderate to significant | wisdomlib.org |

| 2-aryliden-6-furfuryliden cyclohexanones | Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., Escherichia coli | Low to moderate | nih.gov |

| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Phytopathogenic bacteria | Significant | nih.gov |

The demonstrated broad-spectrum antibacterial and antifungal activities of certain cyclohexanone derivatives suggest their potential application as preservative agents. Compounds that can inhibit the growth of common spoilage microorganisms, such as various bacteria and fungi like Aspergillus niger, could be valuable in preventing the deterioration of various products. wisdomlib.org The stability and efficacy of these compounds in different formulations would be a key area for future research to validate their use as preservatives.

Immunomodulatory Effects

The immunomodulatory potential of cyclohexanone-related compounds has been explored. For example, 2,5-hexanedione, a metabolite of n-hexane, has been shown to cause impairment of immunity in mice. nih.gov This particular study revealed a reduction in the cellularity of the spleen, thymus, and mesenteric lymph nodes, along with impaired immune functions such as delayed-type hypersensitivity reaction and phagocytosis. nih.gov While not a direct derivative of this compound, this finding suggests that the cyclohexanone core can interact with biological systems and potentially modulate immune responses. Further research is needed to determine if derivatives of this compound possess clinically relevant immunomodulatory effects, which could be either immunostimulatory or immunosuppressive depending on the specific structural modifications.

Antiviral and Anticancer Potential of Derivatives

The versatile structure of this compound makes it a valuable starting material for the synthesis of derivatives with potential antiviral and anticancer activities.

In the context of antiviral research, a cyclohexanone compound, identified as ZINC07333416, was investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through in silico docking studies. nih.gov The study suggested that this compound could efficiently bind to the active site of the protease, exhibiting a predicted antiviral activity of 41.95%. nih.gov This was reported to be higher than that of hydroxychloroquine (B89500) and curcumin (B1669340) in the same predictive model. nih.gov The interactions were noted with key residues like Cys145 and His41, which are crucial for the protease's activity. nih.gov

Regarding anticancer potential, chalcone (B49325) derivatives, which can be synthesized from cyclohexanones, have demonstrated a broad range of antitumor activities. mdpi.com These compounds have been shown to act through multiple mechanisms, including the induction of apoptosis, regulation of autophagy, and disruption of the cell cycle. mdpi.com The anticancer efficacy of chalcones is often attributed to their ability to interact with various cellular targets such as tubulin and nuclear factor-kappa B (NF-κB). mdpi.com The structural modifications of the chalcone scaffold, including the nature and position of substituents on the phenyl rings, play a significant role in their cytotoxic activity. mdpi.com

Enzyme-Substrate Interactions and Metabolic Pathway Probing